molecular formula C12H15FO2 B3406019 (1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol CAS No. 1932675-24-5

(1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol

Cat. No.: B3406019
CAS No.: 1932675-24-5
M. Wt: 210.24
InChI Key: VATYMUAUAJJXOC-RYUDHWBXSA-N
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Description

(1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol is a chiral organic compound characterized by the presence of a fluorophenoxy group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 3-fluorophenol.

    Formation of the Intermediate: Cyclohexanone undergoes a nucleophilic addition reaction with 3-fluorophenol in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 2-(3-fluorophenoxy)cyclohexanone.

    Reduction: The intermediate is then reduced using a chiral reducing agent like (S)-CBS catalyst (Corey-Bakshi-Shibata catalyst) to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent systems to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol can undergo oxidation reactions to form ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of cyclohexane derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, potentially leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-(3-fluorophenoxy)cyclohexanone.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Its chiral nature makes it valuable in asymmetric synthesis.

Biology

    Pharmacological Studies: Investigated for its potential biological activity and interactions with biological targets.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol exerts its effects depends on its application:

    Biological Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: Could influence pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(3-fluorophenoxy)cyclohexan-1-ol: The enantiomer of the compound, which may have different biological activities.

    2-(4-fluorophenoxy)cyclohexan-1-ol: A regioisomer with the fluorine atom in a different position on the phenoxy ring.

    2-(3-chlorophenoxy)cyclohexan-1-ol: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

    Chirality: The (1S,2S) configuration provides specific stereochemical properties that can influence its reactivity and interactions.

    Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s electronic properties and biological activity compared to its non-fluorinated analogs.

This detailed overview of (1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol covers its synthesis, reactions, applications, and comparisons, highlighting its significance in various scientific fields

Properties

IUPAC Name

(1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h3-5,8,11-12,14H,1-2,6-7H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATYMUAUAJJXOC-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)O)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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